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Abstract
(-)-Tracheloside is a lignan glycoside found in various medicinal plants, including

Trachelospermum asiaticum, Arctium lappa, and Carthamus tinctorius.[1] This document

provides a comprehensive technical overview of its chemical structure, physicochemical

properties, and known biological activities. Detailed experimental protocols for its isolation and

key biological assays are presented, alongside an exploration of its role in modulating cellular

signaling pathways. This guide is intended to serve as a foundational resource for researchers

investigating the therapeutic potential of (-)-Tracheloside.

Chemical Structure and Identification
(-)-Tracheloside is a complex natural product featuring a dibenzylbutyrolactone lignan core

glycosidically linked to a glucose moiety. Its systematic IUPAC name is (3S,4S)-4-[(3,4-

dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-

(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one.[1][2]

Chemical Structure:
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Caption: 2D Chemical Structure of (-)-Tracheloside.

Table 1: Chemical Identification of (-)-Tracheloside

Identifier Value Reference

IUPAC Name

(3S,4S)-4-[(3,4-

dimethoxyphenyl)methyl]-3-

hydroxy-3-[[3-methoxy-4-

[(2S,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-2-

yl]oxyphenyl]methyl]oxolan-2-

one

[1][2]

CAS Number 33464-71-0 [1][2]

Molecular Formula C₂₇H₃₄O₁₂ [1][2]

Molecular Weight 550.55 g/mol [1][2]

Canonical SMILES

COC1=C(C=C(C=C1)C[C@H]

2COC(=O)

[C@@]2(CC3=CC(=C(C=C3)

O[C@H]4--INVALID-LINK--

CO)O)O">C@@HO)OC)O)OC

[2]

InChI Key
LWYAMIUSVGPFKS-

CGLYQLBNSA-N
[2]

Physicochemical Properties
(-)-Tracheloside is an off-white solid at room temperature. Its physicochemical properties are

summarized in the table below.

Table 2: Physicochemical Properties of (-)-Tracheloside
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Property Value Reference

Melting Point 167-170 °C

Boiling Point (Predicted) 769.8 ± 60.0 °C

Density (Predicted) 1.42 g/cm³

Solubility Slightly soluble in Methanol

XLogP3-AA (Predicted) -1.7

Hydrogen Bond Donor Count 5

Hydrogen Bond Acceptor

Count
12

Rotatable Bond Count 10

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of (-)-
Tracheloside.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen

framework of the molecule.

Table 3: ¹H and ¹³C NMR Spectral Data for (-)-Tracheloside (in DMSO-d₆)[3]
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Position ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm)

Lignan Moiety

2 177.5 -

3 74.9 -

4 45.8 2.60 (m)

5 71.2
3.85 (dd, J=8.8, 6.4 Hz), 4.10

(dd, J=8.8, 6.8 Hz)

6 37.9 2.85 (m)

7 34.5
2.95 (d, J=13.6 Hz), 3.10 (d,

J=13.6 Hz)

1' 131.8 -

2' 111.9 6.80 (d, J=8.4 Hz)

3' 148.5 -

4' 147.3 -

5' 112.9 6.75 (d, J=1.6 Hz)

6' 121.5 6.65 (dd, J=8.4, 1.6 Hz)

1'' 134.2 -

2'' 113.5 6.95 (d, J=8.4 Hz)

3'' 149.1 -

4'' 146.2 -

5'' 116.2 6.85 (s)

6'' 122.3 6.70 (d, J=8.4 Hz)

OMe-3' 55.6 3.75 (s)

OMe-4' 55.6 3.75 (s)

OMe-3'' 55.8 3.80 (s)
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Glucose Moiety

1''' 101.5 4.90 (d, J=7.2 Hz)

2''' 73.5 3.20 (m)

3''' 76.9 3.25 (m)

4''' 70.0 3.15 (m)

5''' 77.1 3.40 (m)

6''' 61.0 3.50 (m), 3.70 (m)

Mass Spectrometry (MS)
Mass spectrometry data is essential for confirming the molecular weight and determining the

fragmentation pattern, which aids in structural confirmation. As a lignan glycoside, the

fragmentation of (-)-Tracheloside in mass spectrometry is expected to involve the cleavage of

the glycosidic bond, resulting in the loss of the glucose moiety (162 Da), followed by further

fragmentation of the aglycone.

Infrared (IR) Spectroscopy
The IR spectrum of (-)-Tracheloside would exhibit characteristic absorption bands

corresponding to its functional groups. Expected key absorptions include:

O-H stretching: A broad band around 3400 cm⁻¹ due to the multiple hydroxyl groups.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region for aliphatic and aromatic C-H bonds.

C=O stretching: A strong absorption around 1770 cm⁻¹ characteristic of the γ-lactone.

C=C stretching: Bands in the 1500-1600 cm⁻¹ region for the aromatic rings.

C-O stretching: Multiple strong bands in the 1000-1300 cm⁻¹ region for the ether and alcohol

functionalities.

Biological Activities and Signaling Pathways
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(-)-Tracheloside has been reported to possess several biological activities, with its role in

promoting keratinocyte proliferation being the most well-documented.

Promotion of Keratinocyte Proliferation and Wound
Healing
(-)-Tracheloside has been shown to enhance the proliferation of human keratinocyte (HaCaT)

cells.[4] In an in vitro scratch assay, it demonstrated significant wound healing activity,

surpassing that of the positive control, allantoin.[4] This effect is primarily mediated through the

stimulation of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway.

The ERK1/2 pathway is a critical signaling cascade involved in cell proliferation, differentiation,

and survival. Upon stimulation by growth factors, the pathway is activated, leading to the

phosphorylation and activation of ERK1/2. Activated ERK1/2 then translocates to the nucleus

to phosphorylate and activate various transcription factors, ultimately promoting the expression

of genes involved in cell cycle progression. (-)-Tracheloside treatment leads to an increase in

the phosphorylation of ERK1/2, indicating its activation of this pro-proliferative pathway.[4]
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Caption: (-)-Tracheloside-induced ERK1/2 Signaling Pathway.
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α-Glucosidase Inhibitory Activity
(-)-Tracheloside has been mentioned as a potent α-glucosidase inhibitor, suggesting its

potential in the management of type 2 diabetes by delaying carbohydrate digestion and

glucose absorption. However, specific IC₅₀ values for the pure compound are not readily

available in the reviewed literature.

Antiestrogenic Activity
As an antiestrogenic lignin, (-)-Tracheloside may have applications in hormone-dependent

conditions, although this aspect requires further investigation.

Table 4: Summary of Biological Activities of (-)-Tracheloside

Activity Cell Line/Model Key Findings Reference

Keratinocyte

Proliferation
HaCaT cells

Increased cell

proliferation in a dose-

dependent manner.

[4]

Wound Healing In vitro scratch assay

Showed greater

healing activity than

the positive control,

allantoin.

[4]

ERK1/2 Activation HaCaT cells

Increased

phosphorylation of

ERK1/2.

[4]

α-Glucosidase

Inhibition
Not specified Potent inhibitor.

Antiestrogenic Activity Not specified
Classified as an

antiestrogenic lignin.

Experimental Protocols
Isolation of (-)-Tracheloside from Arctium lappa Seeds
This protocol is adapted from methods for isolating lignans from Arctium lappa.[5]
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Caption: Workflow for the Isolation of (-)-Tracheloside.
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Extraction: Dried and powdered seeds of Arctium lappa (3 kg) are extracted three times with

hot 95% ethanol (16 L).[5]

Concentration: The combined ethanol solutions are concentrated under reduced pressure to

yield a crude residue.[5]

Partitioning: The residue is suspended in water and partitioned with a solvent of intermediate

polarity, such as ethyl acetate, to separate lignans from more polar and non-polar

compounds.

Column Chromatography: The ethyl acetate fraction is concentrated and subjected to silica

gel column chromatography.

Elution and Fractionation: The column is eluted with a gradient of increasing polarity, for

instance, a chloroform-methanol solvent system. Fractions are collected and monitored by

Thin Layer Chromatography (TLC).

Purification: Fractions containing (-)-Tracheloside are pooled, concentrated, and purified

further by recrystallization to obtain the pure compound.

Keratinocyte Proliferation (MTT) Assay
Cell Seeding: HaCaT cells are seeded into 96-well plates at a density of 5x10³ cells/well and

incubated for 24 hours.

Treatment: The medium is replaced with serum-free medium containing various

concentrations of (-)-Tracheloside (e.g., 0, 1, 5, 10, 50, and 100 µg/mL) and incubated for

48 hours.

MTT Addition: 3-(4,5-dimethyl-thiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is

added to each well to a final concentration of 0.5 mg/mL and incubated for 3 hours at 37°C.

Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to

dissolve the formazan crystals.

Measurement: The absorbance is measured at 540 nm using a microplate reader. Cell

proliferation is calculated as a percentage relative to the vehicle control.
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In Vitro Scratch Wound Healing Assay
Cell Seeding: HaCaT cells are grown to confluence in 6-well plates.

Scratching: A sterile pipette tip is used to create a linear "scratch" in the cell monolayer.

Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove debris and

then treated with serum-free medium containing different concentrations of (-)-Tracheloside.

Imaging: Images of the scratch are captured at 0 and 24 hours post-treatment.

Analysis: The closure of the scratched area is measured and quantified using image analysis

software.

Western Blot for ERK1/2 Phosphorylation
Cell Treatment and Lysis: HaCaT cells are treated with (-)-Tracheloside for a specified time,

then washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase

inhibitors.

Protein Quantification: The protein concentration of the lysates is determined using a BCA

protein assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide

gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

Blocking and Antibody Incubation: The membrane is blocked with 5% bovine serum albumin

(BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The

membrane is then incubated overnight at 4°C with primary antibodies against phospho-

ERK1/2 and total ERK1/2.

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated

with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

α-Glucosidase Inhibition Assay
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Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing

phosphate buffer (pH 6.8), α-glucosidase enzyme solution, and various concentrations of (-)-
Tracheloside.

Pre-incubation: The mixture is pre-incubated at 37°C for 10 minutes.

Substrate Addition: The reaction is initiated by adding p-nitrophenyl-α-D-glucopyranoside

(pNPG) as a substrate.

Incubation and Measurement: The plate is incubated at 37°C, and the absorbance is

measured kinetically at 405 nm to monitor the release of p-nitrophenol.

IC₅₀ Calculation: The percentage of inhibition is calculated for each concentration, and the

IC₅₀ value is determined from the dose-response curve.

Conclusion
(-)-Tracheloside is a promising natural product with well-defined chemical and physical

properties. Its demonstrated ability to promote keratinocyte proliferation through the activation

of the ERK1/2 signaling pathway highlights its potential as a therapeutic agent for wound

healing. Further research is warranted to fully elucidate its α-glucosidase inhibitory and

antiestrogenic activities, including the determination of specific quantitative measures of

efficacy and the underlying mechanisms of action. The experimental protocols detailed in this

guide provide a solid foundation for future investigations into the pharmacological applications

of this intriguing lignan glycoside.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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